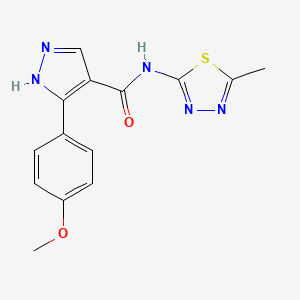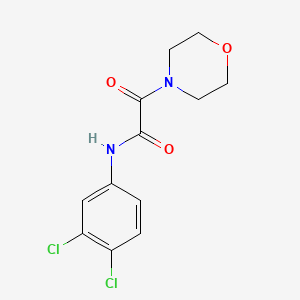
N-(3,4-dichlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholino group, and an oxoacetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with protein synthesis or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)-N’,N’-DIMETHYLUREA: Known for its herbicidal properties.
N-(3,4-DICHLOROPHENYL)ETHYLAMINE: Studied for its potential as a sigma receptor ligand.
N-(3,4-DICHLOROPHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Used in the development of new agrochemicals.
Uniqueness
N-(3,4-DICHLOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H12Cl2N2O3 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-morpholin-4-yl-2-oxoacetamide |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-9-2-1-8(7-10(9)14)15-11(17)12(18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,15,17) |
InChI Key |
VJDVJTDDPDEBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019730.png)
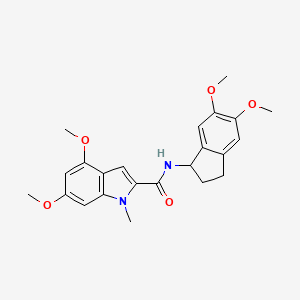

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B11019739.png)
![4-[(3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoyl)amino]benzamide](/img/structure/B11019757.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine](/img/structure/B11019767.png)
![2-(2-methoxyethyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019784.png)
![N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11019785.png)
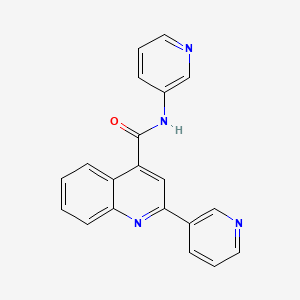
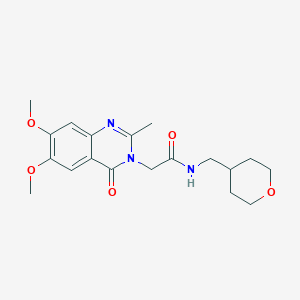
![6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B11019812.png)


